Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate
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Overview
Description
Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[211]hexan-3-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an oxabicyclohexane moiety, and an iodinated methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxabicyclohexane ring, iodination of the methyl group, and coupling with the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The iodinated methyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Properties
Molecular Formula |
C22H28INO5 |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
benzyl 4-[4-ethoxycarbonyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H28INO5/c1-2-27-19(25)22-13-21(14-22,15-23)29-18(22)17-8-10-24(11-9-17)20(26)28-12-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3 |
InChI Key |
LUGATTWELBZXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3CCN(CC3)C(=O)OCC4=CC=CC=C4)CI |
Origin of Product |
United States |
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